6-Bromo-2,3-dichlorobenzoic acid

Overview

Description

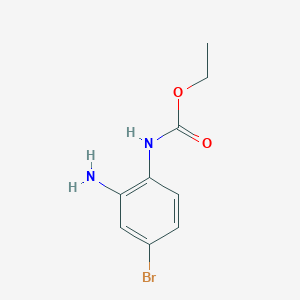

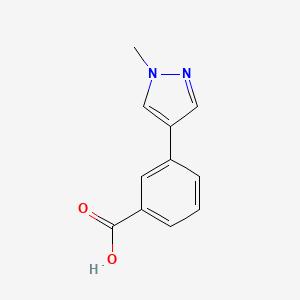

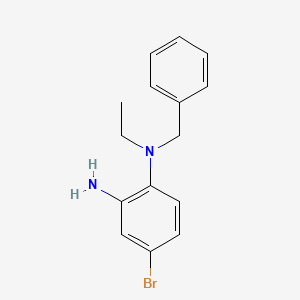

6-Bromo-2,3-dichlorobenzoic acid is a chemical compound with the molecular formula C7H3BrCl2O2 . It has a molecular weight of 269.91 .

Synthesis Analysis

The synthesis of 6-Bromo-2,3-dichlorobenzoic acid involves a chlorination reaction of 2-bromobenzoic acid in chlorosulfonic acid or concentrated sulfuric acid . This reaction yields 2-bromo-3,6-dichlorobenzoic acid .Molecular Structure Analysis

The InChI code for 6-Bromo-2,3-dichlorobenzoic acid is 1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-2,3-dichlorobenzoic acid is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Organic Synthesis

6-Bromo-2,3-dichlorobenzoic acid: is a valuable compound in organic synthesis. It serves as a precursor for various organic reactions, including Suzuki-Miyaura coupling , which is a pivotal reaction for forming carbon-carbon bonds. This compound’s halogenated nature makes it reactive towards palladium-catalyzed cross-coupling reactions, essential for synthesizing complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, 6-Bromo-2,3-dichlorobenzoic acid is used as a building block for drug development . Its bromine and chlorine substituents can be strategically replaced or modified to create new molecules with potential therapeutic effects. It’s also used in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

Material Science

This compound finds applications in material science due to its ability to act as a modifying agent for polymers and resins . Its incorporation into materials can alter physical properties like melting point, rigidity, and resistance to chemicals, making it valuable for creating specialized materials.

Environmental Studies

6-Bromo-2,3-dichlorobenzoic acid: can be used in environmental studies to understand the behavior of halogenated compounds in ecosystems . Its degradation products and interaction with other environmental chemicals can provide insights into pollution and remediation processes.

Biochemistry

In biochemistry, this compound is utilized to study enzyme-catalyzed halogenation reactions . These reactions are significant in the metabolism of various xenobiotics, and understanding them can lead to the development of better biocatalysts and detoxification strategies.

Industrial Uses

Industrially, 6-Bromo-2,3-dichlorobenzoic acid is involved in the synthesis of dyes, pigments, and other chemical additives . Its halogen atoms are reactive sites that can be used to attach various functional groups, allowing for the creation of a wide range of industrial chemicals.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, affecting their function .

Mode of Action

It’s known that benzoic acid derivatives can act as enzyme inhibitors or receptor ligands, altering the function of these proteins . The bromine and chlorine substituents on the benzene ring may enhance the compound’s reactivity or binding affinity.

Biochemical Pathways

Benzoic acid derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

Depending on its specific targets, this compound could potentially influence a variety of cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Bromo-2,3-dichlorobenzoic acid .

properties

IUPAC Name |

6-bromo-2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULGWZUQJZGXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652170 | |

| Record name | 6-Bromo-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dichlorobenzoic acid | |

CAS RN |

887584-64-7 | |

| Record name | 6-Bromo-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)

![[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol](/img/structure/B1415032.png)